mechanism of action of dl-trans-2-cyclohexyl-cyclopropylamine in MAO inhibition
mechanism of action of dl-trans-2-cyclohexyl-cyclopropylamine in MAO inhibition
An In-depth Technical Guide to the Mechanism of Action of dl-trans-2-phenyl-cyclopropylamine in MAO Inhibition
Abstract
dl-trans-2-phenyl-cyclopropylamine, known clinically as tranylcypromine, is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO). Its unique cyclopropylamine structure is central to its mechanism-based inactivation of both MAO-A and MAO-B isoforms. This guide provides a detailed examination of the molecular interactions, chemical transformations, and kinetic parameters that define its inhibitory action. We will explore the stereoselectivity of its enantiomers, the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, and the structural basis for its binding within the enzyme's active site. Furthermore, this document outlines established experimental protocols for assessing MAO inhibition in vitro, offering a practical framework for research and development in this area.
Introduction: Monoamine Oxidase as a Therapeutic Target
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane, playing a critical role in the central nervous system and peripheral tissues.[1][2] These enzymes catalyze the oxidative deamination of endogenous and exogenous monoamines, including key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][3]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is the primary target for antidepressant MAO inhibitors.[1]
-
MAO-B primarily metabolizes phenylethylamine and is a significant contributor to dopamine catabolism in the brain.[1][2]
Inhibition of MAO, particularly MAO-A, increases the synaptic availability of these neurotransmitters, which is the foundational mechanism for the antidepressant effects of MAO inhibitors (MAOIs).[1] Tranylcypromine (TCP), a non-selective inhibitor, blocks both isoforms, leading to a broad increase in monoamine levels.[3][4]
Tranylcypromine: A Mechanism-Based Inactivator
Tranylcypromine is classified as a mechanism-based inhibitor, often termed a "suicide inhibitor." This signifies that the enzyme itself processes the inhibitor, converting it into a reactive species that subsequently inactivates the enzyme, usually through irreversible covalent modification.[5][6] Unlike simple competitive inhibitors, the effects of tranylcypromine are long-lasting because restoration of enzyme function requires de novo synthesis of the MAO protein, a process that can take several weeks.[1][3]
The chemical structure of tranylcypromine, formally trans-2-phenylcyclopropyl-1-amine, is derived from the cyclization of amphetamine's side chain.[4] This unique strained cyclopropyl ring is the key to its potent inactivating properties.
Caption: Chemical structure of tranylcypromine.
The Molecular Mechanism of Irreversible Inhibition
The inactivation of MAO by tranylcypromine is a multi-step process initiated by the enzyme's own catalytic machinery. The generally accepted mechanism involves a radical-based pathway.[7][8]
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Initial Non-covalent Binding: Tranylcypromine first binds reversibly to the active site of MAO. This initial affinity is relatively weak, with Ki values in the micromolar range.[7][8]
-
Single-Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor in its oxidized state accepts a single electron from the nitrogen atom of tranylcypromine's amine group. This generates an amine radical cation and the flavin semiquinone.[7]
-
Cyclopropyl Ring Opening: The highly strained three-membered cyclopropyl ring of the radical cation undergoes rapid homolytic cleavage. This ring-opening relieves the strain and produces a more stable carbon-centered radical.
-
Covalent Adduct Formation: The newly formed radical reacts with the flavin semiquinone, forming a stable, irreversible covalent bond.[7] X-ray crystallography studies have confirmed that this adduct forms at the C4a position of the FAD cofactor.[8][9]
This covalent modification permanently deforms the FAD cofactor, rendering the MAO enzyme catalytically inert.
Caption: Mechanism of MAO inactivation by tranylcypromine.
Stereoselectivity and Kinetic Profile
Tranylcypromine is administered as a racemic mixture of its (+)- and (-)-enantiomers. Studies have demonstrated significant differences in the inhibitory activity of these isomers.
The (+)-enantiomer, (+)-2-phenylcyclopropylamine, is a substantially more potent inhibitor of MAO than the (-)-enantiomer.[9][10] One study noted that the (+)-isomer is approximately 60 times more potent in vitro.[9] This stereoselectivity is attributed to a more favorable orientation of the (+)-enantiomer within the enzyme's active site, facilitating the catalytic steps leading to inactivation. Research suggests that the MAO-inhibitory mechanism is primarily responsible for the antidepressant activity of tranylcypromine, and this effect is more pronounced with the (+)-isomer.[11]
Kinetic studies have characterized the interaction:
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The (-)-enantiomer follows a suicide inhibition scheme with a k_inact of 0.457 min⁻¹ and a K_I of 5.4 μM.[10]
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The (+)-enantiomer's inhibition follows a bimolecular reaction scheme with a second-order rate constant (k_inact/K_I) of 2.0 x 10⁶ M⁻¹min⁻¹.[10]
These kinetic parameters quantify the efficiency of the inactivation process, highlighting the rapid and potent nature of the (+)-isomer's interaction with MAO.[10]
| Compound | Target Enzyme | Inhibition Parameter | Value | Reference |
| (-)-Tranylcypromine | MAO | k_inact | 0.457 min⁻¹ | [10] |
| K_I | 5.4 μM | [10] | ||
| (+)-Tranylcypromine | MAO | k_inact/K_I | 2.0 x 10⁶ M⁻¹min⁻¹ | [10] |
| Racemic Tranylcypromine | MAO-A | k_inact/K_inact | 0.1 min⁻¹µM⁻¹ | [7] |
| MAO-B | k_inact/K_inact | 0.2 min⁻¹µM⁻¹ | [7] |
Table 1: Selected kinetic parameters for the inhibition of MAO by tranylcypromine enantiomers. Note that parameters may vary based on experimental conditions.
Structural Basis of Inhibition: Insights from Crystallography
X-ray crystal structures of MAO-B in complex with tranylcypromine have provided invaluable atomic-level detail of the inhibitor-enzyme interaction.[8][9] These studies confirm that the inhibitor binds within a hydrophobic active site cavity leading to the FAD cofactor.
Key non-covalent interactions that position the inhibitor for catalysis include hydrophobic interactions between the phenyl ring of tranylcypromine and aromatic residues in the active site, such as Tyr398.[8][12] The amine group is positioned to interact with the FAD cofactor, facilitating the initial electron transfer.[8] Crucially, these structural studies definitively show the formation of a covalent bond between the opened cyclopropylamine ring and the C4a atom of the flavin ring system, validating the proposed radical mechanism.[8][9]
Off-Target Activities
While its primary therapeutic action is through MAO inhibition, tranylcypromine is known to interact with other biological targets. It is an inhibitor of the histone demethylase LSD1, which also contains a flavin-dependent amine oxidase domain.[5][6] Additionally, it can inhibit various cytochrome P450 (CYP) isoforms, including CYP2A6, CYP2C19, CYP2C9, and CYP2D6, although the clinical significance of this for most patients is considered low at standard therapeutic doses.[1][13] At higher doses, tranylcypromine may also act as a norepinephrine reuptake inhibitor.[14]
Experimental Protocol: In Vitro MAO Inhibition Assay
The following protocol describes a standard, fluorescence-based high-throughput assay for determining the inhibitory potency (IC₅₀) of compounds against human MAO-A and MAO-B.[15][16][17]
7.1 Objective
To quantify the concentration-dependent inhibition of recombinant human MAO-A and MAO-B by dl-trans-2-phenyl-cyclopropylamine and determine its IC₅₀ value for each isoform.
7.2 Materials
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from baculovirus/insect cell expression system).[15]
-
Substrate: Kynuramine (non-fluorescent, non-specific substrate for both MAO-A and MAO-B).[15][18]
-
Test Compound: dl-trans-2-phenyl-cyclopropylamine (Tranylcypromine).
-
Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor).[18]
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.[16][17]
-
Stop Solution: 2 N NaOH.[17]
-
Equipment: 96-well black microplates, multi-channel pipettes, incubator (37°C), fluorescence plate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm).
7.3 Step-by-Step Methodology
-
Compound Preparation: Prepare a stock solution of tranylcypromine in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 8-10 points spanning from 1 nM to 100 µM). Prepare positive controls and a vehicle control (buffer with equivalent DMSO concentration) similarly.
-
Assay Plate Setup: In a 96-well black plate, add 100 µL of each test compound dilution, positive control, or vehicle control to designated wells.
-
Enzyme Addition: Add 50 µL of diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C. This step allows the irreversible inhibitor to bind and react with the enzyme. For reversible inhibitors, this step may be shorter or omitted.
-
Reaction Initiation: Add 50 µL of the kynuramine substrate solution to all wells to start the enzymatic reaction. The oxidative deamination of kynuramine by MAO produces the fluorescent product 4-hydroxyquinoline.[15]
-
Reaction Incubation: Incubate the plate for a fixed time (e.g., 20-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding 75 µL of 2 N NaOH to each well.[17]
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths for 4-hydroxyquinoline.
7.4 Data Analysis
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each tranylcypromine concentration relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Experimental workflow for the in vitro MAO inhibition assay.
Conclusion
The mechanism of action of dl-trans-2-phenyl-cyclopropylamine is a classic example of mechanism-based enzyme inactivation. Its efficacy stems from the irreversible covalent modification of the FAD cofactor within the MAO active site, a process driven by the enzyme's own catalytic activity on the inhibitor's unique cyclopropylamine moiety. The superior potency of the (+)-enantiomer underscores the importance of stereochemistry in its interaction with the enzyme. Understanding this detailed molecular mechanism, supported by kinetic and structural data, is fundamental for the rational design of new, more selective MAO inhibitors and for appreciating the pharmacological profile of this important therapeutic agent. The experimental protocols provided offer a robust framework for further investigation into the properties of both established and novel MAO inhibitors.
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